![molecular formula C21H18N6O4 B2423837 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 887458-58-4](/img/structure/B2423837.png)
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide
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Description
The compound is a pyrazolo[3,4-d]pyrimidin derivative, which is a class of compounds known for their diverse biological activities . The structure also includes a 2,3-dimethylphenyl group and a 3-nitrophenyl group attached via an acetamide linkage.
Molecular Structure Analysis
The molecular structure consists of a pyrazolo[3,4-d]pyrimidin core, which is a bicyclic system containing two nitrogen atoms. It also has a 2,3-dimethylphenyl group and a 3-nitrophenyl group attached via an acetamide linkage .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin derivatives can undergo various chemical reactions. For example, they can undergo C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Scientific Research Applications
- Anti-Inflammatory Agents : Researchers investigate the anti-inflammatory potential of this compound due to its pyrazolo-pyrimidine scaffold. It may inhibit specific inflammatory pathways, making it a candidate for novel drug development .
- Protodeboronation Catalyst : The compound’s radical-based protodeboronation of alkyl boronic esters is an exciting area of study. It enables functionalization of boronic esters, leading to diverse synthetic applications .
- Receptor Ligands : Investigate its binding characteristics to dopamine receptors. For instance, it could be a ligand for dopamine D₁ or D₂ receptors, impacting neurotransmission and behavior .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Biological Studies
properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-13-5-3-8-18(14(13)2)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-6-4-7-16(9-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMOYMMJWDPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide |
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